Ivosidenib

Description

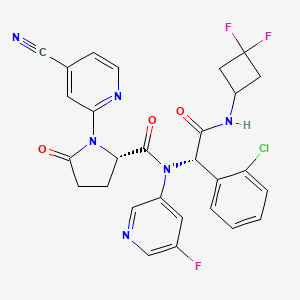

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJZXSAJMHAVGX-DHLKQENFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22ClF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027928 | |

| Record name | Ivosidenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Ivosidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1448347-49-6 | |

| Record name | Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448347-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivosidenib [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448347496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivosidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivosidenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IVOSIDENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PCN8MAM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ivosidenib's Core Mechanism of Action in IDH1-Mutant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ivosidenib, a targeted therapy for cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. The content herein is curated for professionals in the fields of oncology research and drug development, offering a detailed overview of the drug's molecular interactions, its impact on cellular signaling, and a summary of its clinical efficacy.

The Aberrant Activity of Mutant IDH1: A Neomorphic Enzymatic Function

In normal cellular metabolism, the wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, plays a crucial role in the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] This reaction is a key step in cellular energy production and biosynthesis.

However, specific gain-of-function mutations in the IDH1 gene, most commonly at the arginine 132 (R132) residue, lead to a neomorphic enzymatic activity.[2][3] Instead of its normal function, the mutant IDH1 enzyme acquires the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), a reaction that consumes NADPH.[1][4] The accumulation of 2-HG at high levels is a hallmark of IDH1-mutant cancers and is considered a primary driver of tumorigenesis.[1][5]

The elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET2), leading to widespread epigenetic alterations.[6][7] This hypermethylation state disrupts normal cellular differentiation processes, trapping cells in an immature, proliferative state and contributing to the development of malignancies such as acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][8]

This compound: A Targeted Inhibitor of Mutant IDH1

This compound (formerly AG-120) is a first-in-class, oral, small-molecule inhibitor designed to selectively target the mutant form of the IDH1 enzyme.[1][8][9] It binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme, stabilizing it in an inactive conformation.[10][11] This binding prevents the catalytic activity of the mutant enzyme, thereby blocking the conversion of α-KG to 2-HG.[1][2]

The key therapeutic effect of this compound stems from its ability to significantly reduce the intracellular and plasma levels of the oncometabolite 2-HG.[12][13][14] By lowering 2-HG concentrations, this compound alleviates the inhibition of α-KG-dependent dioxygenases. This, in turn, leads to the reversal of the hypermethylation state, promoting the differentiation of malignant cells into mature, functional cells.[1][15] In the context of AML, this manifests as the differentiation of leukemic blasts into mature myeloid cells.[16]

This compound exhibits high selectivity for mutant IDH1, with significantly lower activity against the wild-type enzyme, which minimizes off-target effects on normal cellular metabolism.[1][8]

Signaling Pathways and Molecular Interactions

The mechanism of this compound is centered on the direct inhibition of the mutant IDH1 enzyme and the subsequent downstream effects of 2-HG reduction.

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The efficacy of this compound has been quantified in various clinical studies. The following tables summarize key pharmacokinetic, pharmacodynamic, and clinical response data.

Table 1: Pharmacokinetics of this compound (500 mg once daily)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2-3 hours | [5][17] |

| Terminal Half-life (t1/2) | 40-138 hours | [5][12][18] |

| Time to Steady State | ~14-15 days | [5][17] |

| Accumulation Ratio (AUC) | 1.5- to 1.9-fold | [5][17] |

Table 2: Pharmacodynamics of this compound (500 mg once daily)

| Parameter | Observation | Reference |

| Plasma 2-HG Reduction in AML | Maximally and persistently inhibited; reduced by ≥90% | [12][17] |

| Plasma 2-HG Reduction in Cholangiocarcinoma | Reduced by up to 98%, to levels seen in healthy subjects | [5][13] |

| Mean Plasma 2-HG in Cholangiocarcinoma (Baseline vs. C2D1) | 1108 ng/mL vs. 97.7 ng/mL | [13] |

| Average 2-HG Inhibition at Steady State (Cholangiocarcinoma) | 75.0% | [13] |

Table 3: Clinical Efficacy of this compound in IDH1-Mutant Cancers

| Indication | Study/Trial | Endpoint | Result | Reference |

| Newly Diagnosed AML (ineligible for intensive chemotherapy) | Phase 1 Study | Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 42.4% | [19] |

| Newly Diagnosed AML (ineligible for intensive chemotherapy) | Phase 1 Study | Overall Survival (Median) | 12.6 months | [19] |

| Newly Diagnosed AML (in combination with Azacitidine) | AGILE Phase 3 Study | Overall Survival (Median) | 29.3 months (vs. 7.9 months with placebo + azacitidine) | [20][21] |

| Relapsed/Refractory AML | Phase 1 Study | CR + CRh | 42% | [22] |

| Previously Treated Cholangiocarcinoma | ClarIDHy Phase 3 Study | Progression-Free Survival (Median) | 2.7 months (vs. 1.4 months with placebo) | [23][24] |

| Previously Treated Cholangiocarcinoma | ClarIDHy Phase 3 Study | Overall Survival (Median) | 10.3 months (vs. 7.5 months with placebo) | [7] |

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting laboratories and are often summarized in publications. The following provides an overview of the methodologies commonly employed in the study of this compound and IDH1 mutations. For precise protocols, consulting the primary cited literature is recommended.

IDH1 Mutation Detection

-

DNA Sequencing: The gold standard for identifying IDH1 mutations. This involves PCR amplification of the relevant exon (typically exon 4) followed by Sanger sequencing to identify specific mutations at the R132 codon.[25][26]

-

Real-Time PCR (qPCR): Allele-specific qPCR can be used for rapid and sensitive detection of known IDH1 mutations.[26]

-

Immunohistochemistry (IHC): Utilizes mutation-specific antibodies to detect the presence of mutant IDH1 protein in tissue samples.[26]

-

Western Blot: Can be used to confirm the expression of the mutant IDH1 protein in cell or tissue lysates using mutation-specific antibodies.[27]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. DSpace [lenus.ie]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Utility of this compound in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. Clinical pharmacokinetics and pharmacodynamics of this compound in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics/pharmacodynamics of this compound in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study | springermedizin.de [springermedizin.de]

- 14. ascopubs.org [ascopubs.org]

- 15. Differentiation syndrome with this compound and enasidenib treatment in patients with relapsed or refractory IDH-mutated AML: a U.S. Food and Drug Administration systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel differentiation response with combination IDH inhibitor and intensive induction therapy for AML - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. Clinical pharmacokinetics and pharmacodynamics of this compound, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound induces deep durable remissions in patients with newly diagnosed IDH1-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. AGILE: Long-term results of this compound vs placebo in IDH1-mutated newly diagnosed AML [aml-hub.com]

- 22. ascopubs.org [ascopubs.org]

- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 24. Clinical Utility of this compound in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. IDH1 Mutation Detection [bio-protocol.org]

- 26. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

Ivosidenib's Restoration of Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma. These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, which are crucial for normal cellular processes. This inhibition leads to widespread epigenetic dysregulation, primarily through DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.

Ivosidenib is a first-in-class, oral, small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme. By selectively targeting the mutated IDH1 protein, this compound effectively suppresses the production of 2-HG. This reduction in oncometabolite levels restores the activity of α-KG-dependent dioxygenases, leading to a reversal of the epigenetic blockade. Consequently, the hypermethylation landscape is remodeled, allowing for the expression of genes essential for cellular differentiation. This ultimately drives malignant cells to mature along their normal lineage pathways, a key mechanism of this compound's therapeutic effect.

Core Mechanism of Action: Reversing the Epigenetic Blockade

The central mechanism by which this compound restores cellular differentiation is the reversal of 2-HG-induced epigenetic dysregulation. This process can be broken down into a series of key molecular events:

-

Inhibition of Mutant IDH1 and Reduction of 2-HG: this compound is a potent and selective inhibitor of the mIDH1 enzyme, specifically targeting the R132 mutation. This inhibition blocks the conversion of α-KG to 2-HG, leading to a significant and rapid decrease in intracellular and plasma levels of this oncometabolite.

-

Restoration of α-KG-Dependent Dioxygenase Activity: The reduction in 2-HG alleviates the competitive inhibition of α-KG-dependent dioxygenases. Key enzymes in this family that are affected include:

-

TET (Ten-Eleven Translocation) family of DNA hydroxylases (e.g., TET2): These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.

-

Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDMs): These enzymes remove methyl groups from histone proteins, thereby altering chromatin structure and gene expression.

-

-

Epigenetic Reprogramming: With the restored function of TET enzymes and histone demethylases, the hypermethylated state of the cancer cell is reversed. This involves:

-

DNA Demethylation: A decrease in global DNA hypermethylation, particularly at the promoter regions of genes involved in cellular differentiation.

-

Histone Demethylation: A reduction in repressive histone marks, such as H3K9me3 and H3K27me3, at the promoters of differentiation-associated genes.

-

-

Reactivation of Differentiation-Associated Genes: The reversal of epigenetic silencing leads to the re-expression of key transcription factors and other proteins that are essential for the maturation of hematopoietic and other cell types.

-

Induction of Cellular Differentiation: The re-established expression of differentiation-related genes drives the malignant cells to mature along their respective lineages. In AML, this is observed as the differentiation of myeloblasts into mature neutrophils and monocytes. In cholangiocarcinoma, a shift towards a more hepatocyte-like phenotype has been observed.

Signaling Pathway of this compound Action

Caption: this compound inhibits mutant IDH1, reducing 2-HG and reversing the epigenetic blockade to restore cellular differentiation.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, demonstrating its impact on 2-HG levels, clinical response, and cellular differentiation.

Table 1: Effect of this compound on 2-Hydroxyglutarate (2-HG) Levels

| Cancer Type | Study Population | This compound Dose | Baseline 2-HG Levels | Post-Treatment 2-HG Levels | Percent Reduction | Reference |

| AML (relapsed/refractory) | Patients | 500 mg daily | Not specified | Reduced to levels in healthy volunteers | Not specified | |

| Cholangiocarcinoma | Patients | 500 mg daily | Not specified | Mean plasma 2-HG decreased | ~88% | |

| Low-grade Glioma | Patients | 500 mg daily | Elevated | Significantly decreased (p < 0.001) | ~95% in tumor biopsies |

Table 2: Clinical Response to this compound Monotherapy in IDH1-Mutant AML

| Response Metric | Newly Diagnosed AML (unfit for intensive chemo) | Relapsed/Refractory AML |

| Overall Response Rate (ORR) | 42.4% | 41.6% |

| Complete Remission (CR) | 30.3% | 21.6% |

| CR + CR with partial hematologic recovery (CRh) | 42.4% | 30.4% |

| Median Duration of CR+CRh | Not Reached | 8.2 months |

| Median Time to CR+CRh | 2.8 months | 2.7 months |

| Reference |

Table 3: this compound-Induced Differentiation and Associated Adverse Events

| Parameter | Value | Reference |

| Induction of Myeloid Differentiation in vitro | Increased expression of CD11b, CD14, CD15 | |

| Differentiation Syndrome (DS) Incidence (R/R AML) | 19% | |

| Median Time to Onset of DS (R/R AML) | 20 days |

Key Experimental Protocols

1. Quantification of 2-Hydroxyglutarate (2-HG) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This method provides highly sensitive and specific quantification of 2-HG in biological matrices such as plasma, urine, and cell or tissue extracts.

-

Sample Preparation:

-

Thaw plasma or urine samples on ice.

-

For cell or tissue samples, perform metabolite extraction using a cold solvent mixture (e.g., 80:20 methanol:water).

-

Add a stable isotope-labeled internal standard (e.g., 13C5-2-HG) to all samples, standards, and quality controls.

-

Precipitate proteins using a solvent like acetonitrile, followed by centrifugation to pellet the precipitate.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 2-HG and the internal standard, ensuring high selectivity and accurate quantification.

-

-

Data Analysis: A calibration curve is generated using standards of known 2-HG concentrations. The concentration of 2-HG in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

2. Assessment of Myeloid Differentiation by Flow Cytometry

-

Principle: This technique is used to identify and quantify cell populations based on the expression of specific cell surface markers. In the context of this compound's effect on AML, it is used to measure the increase in mature myeloid cell populations.

-

Cell Preparation:

-

Harvest AML cells from in vitro culture or patient bone marrow/peripheral blood samples.

-

Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

-

Count the cells and adjust the concentration to approximately 1x10^6 cells/mL.

-

-

Antibody Staining:

-

Aliquot cells into flow cytometry tubes.

-

Add a cocktail of fluorescently-labeled antibodies against myeloid differentiation markers. Common markers include:

-

CD34, CD117: Markers of immature hematopoietic stem and progenitor cells (expected to decrease).

-

CD11b, CD14, CD15, CD66b: Markers of mature myeloid cells (monocytes, granulocytes) (expected to increase).

-

-

Incubate the cells with the antibodies in the dark, on ice, for a specified time (e.g., 30 minutes).

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in a suitable buffer for analysis.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Analyze the expression of the different markers to quantify the percentage of cells in various stages of differentiation.

-

3. Analysis of Histone Modifications by Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Principle: ChIP-seq is a powerful method to identify the genome-wide localization of specific histone modifications. It can be used to assess the changes in repressive histone marks (e.g., H3K9me3, H3K27me3) at gene promoters following this compound treatment.

-

Protocol Outline:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate DNA fragments of a suitable size (e.g., 200-600 bp).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3).

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are enriched for the histone modification.

-

Compare the enrichment profiles between this compound-treated and untreated samples to identify differential histone modification patterns.

-

Associate the differentially modified regions with nearby genes to understand the impact on gene regulation.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the mechanism of this compound-induced differentiation.

Caption: A typical experimental workflow to elucidate the mechanism of this compound-induced differentiation.

Conclusion

This compound represents a paradigm of targeted therapy that functions not by direct cytotoxicity, but by reversing an oncogenic, epigenetically-driven block in cellular differentiation. Its mechanism of action is centered on the specific inhibition of mutant IDH1, leading to a reduction in the oncometabolite 2-HG. This, in turn, restores the function of key epigenetic modifying enzymes, leading to a reversal of the hypermethylation phenotype and the re-expression of genes that drive cellular maturation. This detailed understanding of this compound's molecular mechanism provides a strong rationale for its use in IDH1-mutant cancers and serves as a foundation for the development of future differentiation-based therapies.

Ivosidenib's Precision Assault on Mutant IDH1: A Technical Deep Dive into Target Binding and Enzyme Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the target binding and enzyme inhibition kinetics of ivosidenib (AG-120), a first-in-class, orally available small-molecule inhibitor of isocitrate dehydrogenase 1 (IDH1) mutations. Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, kinetic properties, and cellular effects that underpin the therapeutic efficacy of this compound in cancers harboring specific IDH1 mutations.

Executive Summary

This compound is a potent and selective inhibitor of the neomorphic activity of mutant IDH1 (mIDH1) enzymes, which are implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[1][2][3][4] Mutations in IDH1, most commonly at the R132 residue, result in a gain-of-function that leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to oncogenesis.[5] this compound acts as an allosteric inhibitor, binding to the dimer interface of the mIDH1 enzyme and effectively shutting down 2-HG production.[6] This guide will explore the precise mechanism of action, binding kinetics, and the downstream cellular consequences of this compound treatment.

Target Binding and Mechanism of Action

This compound selectively targets the mutated form of the IDH1 enzyme.[4] It does not bind to the active site but rather to an allosteric pocket at the interface of the IDH1 homodimer.[6] This binding event induces a conformational change that locks the enzyme in an inactive state, preventing it from converting α-ketoglutarate (α-KG) to 2-HG.[7]

The inhibition is competitive with respect to the essential cofactor Mg2+.[6] By interacting with a magnesium-binding residue at the dimer interface, this compound disrupts the assembly of a catalytically competent active site.[6] This allosteric mechanism is crucial for its selectivity for mutant IDH1 over the wild-type (WT) enzyme. While this compound can bind to both WT and mutant IDH1 with similar affinities, its inhibitory effect is significantly more potent against the mutant variants.[8][9]

dot

References

- 1. ashpublications.org [ashpublications.org]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Mutant Isocitrate Dehydrogenase 1 Inhibitor this compound in Combination With Azacitidine for Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor this compound can be overcome by alternative dimer-interface binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

The Role of 2-Hydroxyglutarate in Ivosidenib's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing widespread epigenetic dysregulation and a subsequent blockade of cellular differentiation. Ivosidenib (AG-120) is a first-in-class, potent, and selective small-molecule inhibitor of the mutant IDH1 enzyme. Its mechanism of action is intrinsically linked to the reduction of 2-HG levels, thereby reversing the oncometabolite's downstream effects and promoting normal cellular differentiation. This technical guide provides an in-depth exploration of the pivotal role of 2-HG in this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The Central Oncogenic Role of 2-Hydroxyglutarate (2-HG)

In normal cellular metabolism, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm.[1] However, specific gain-of-function mutations in the IDH1 gene, most commonly at the R132 residue, alter the enzyme's catalytic activity.[2] The mutant IDH1 (mIDH1) enzyme acquires the neomorphic ability to reduce α-KG to D-2-hydroxyglutarate (2-HG), leading to the accumulation of this oncometabolite to millimolar concentrations within the tumor microenvironment.[2]

The oncogenic effects of 2-HG are primarily mediated through its structural similarity to α-KG, allowing it to act as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[3] Key enzyme families affected by elevated 2-HG levels include:

-

TET (Ten-Eleven Translocation) Family of DNA Demethylases: Inhibition of TET enzymes, particularly TET2, by 2-HG leads to a significant reduction in the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a crucial step in active DNA demethylation.[4] This results in a global DNA hypermethylation phenotype, characterized by the silencing of tumor suppressor genes and genes involved in cellular differentiation.[4]

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases: 2-HG also inhibits histone demethylases, leading to the accumulation of repressive histone methylation marks, such as H3K9me3 and H3K27me3.[5] This altered histone landscape further contributes to the suppression of gene expression and the block in cellular differentiation.[6]

The combined effect of DNA and histone hypermethylation induced by 2-HG is a profound arrest in the differentiation of hematopoietic and other progenitor cells, a hallmark of IDH1-mutant cancers.[3]

This compound's Mechanism of Action: Targeted Inhibition of Mutant IDH1 and Reduction of 2-HG

This compound is a potent and selective inhibitor of the mIDH1 enzyme.[7] It binds to an allosteric pocket of the mutant enzyme, effectively blocking its ability to convert α-KG to 2-HG.[8] This targeted inhibition leads to a rapid and sustained reduction in intracellular and plasma 2-HG levels.[9] The primary mechanism of action of this compound is, therefore, the reversal of the oncogenic effects of 2-HG. By depleting the oncometabolite, this compound restores the activity of α-KG-dependent dioxygenases, leading to:

-

Reversal of Epigenetic Dysregulation: The reduction in 2-HG levels allows for the reactivation of TET enzymes and JmjC histone demethylases. This results in a decrease in DNA and histone hypermethylation, leading to the re-expression of genes essential for normal cellular differentiation.

-

Induction of Cellular Differentiation: By removing the 2-HG-mediated differentiation block, this compound promotes the maturation of malignant progenitor cells into functional, mature cells.[9] In the context of AML, this manifests as the differentiation of myeloblasts into mature neutrophils.[10]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: this compound's mechanism of action targeting mutant IDH1.

Quantitative Data

The efficacy of this compound is quantitatively supported by its potent inhibition of mutant IDH1 and its clinical activity in reducing 2-HG levels and inducing durable responses in patients.

In Vitro Potency of this compound

This compound demonstrates high potency and selectivity for various IDH1-R132 mutants over the wild-type enzyme.

| Target | IC50 (nM) | Reference |

| IDH1-R132H (recombinant enzyme) | 12 | [7] |

| IDH1-R132C (recombinant enzyme) | 13 | [7] |

| IDH1-R132G (recombinant enzyme) | 8 | [11] |

| IDH1-R132L (recombinant enzyme) | 13 | [11] |

| IDH1-R132S (recombinant enzyme) | 12 | [11] |

| IDH1-R132C (HT1080 cell line) | 7.5 | [11] |

| Wild-Type IDH1 (recombinant enzyme) | >1000 | [3][7] |

Clinical Efficacy and 2-HG Reduction

Clinical trials have demonstrated significant reductions in 2-HG levels and meaningful clinical responses in patients with IDH1-mutant cancers treated with this compound.

| Indication | Trial | Metric | Value | Reference |

| Relapsed/Refractory AML | Phase 1 (NCT02074839) | Overall Response Rate (ORR) | 41.6% | [12] |

| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 30% | [9] | ||

| Median Overall Survival (OS) | 8.8 months | [13] | ||

| Newly Diagnosed AML (in combination with Azacitidine) | AGILE (Phase 3, NCT03173248) | Median Overall Survival (OS) | 29.3 months (vs. 7.9 months with placebo + azacitidine) | [14] |

| CR Rate | 57% | [15] | ||

| Advanced Cholangiocarcinoma | ClarIDHy (Phase 3, NCT02989857) | Median Progression-Free Survival (PFS) | 2.7 months (vs. 1.4 months with placebo) | [5][16] |

| Median Overall Survival (OS) | 10.3 months (vs. 7.5 months with placebo) | [2][17] | ||

| 2-HG Reduction in Tumor Tissue (in low-grade glioma) | ~91.1% | [18] |

Experimental Protocols

The study of this compound's mechanism and the role of 2-HG relies on a variety of specialized experimental techniques. Below are outlines of key protocols.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

Objective: To accurately quantify the levels of D-2-HG in biological samples (e.g., plasma, cell lysates, tumor tissue).

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of small molecules like 2-HG. The method involves chromatographic separation of 2-HG from other metabolites followed by its detection and quantification by mass spectrometry.

Methodology Outline:

-

Sample Preparation:

-

Plasma/serum: Protein precipitation with a solvent like methanol or acetonitrile.

-

Cell/tissue lysates: Homogenization followed by protein precipitation.

-

Spiking with a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG) for accurate quantification.[19]

-

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection is performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for both 2-HG and the internal standard.[22]

-

-

Quantification:

-

A calibration curve is generated using standards of known 2-HG concentrations.

-

The concentration of 2-HG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[19]

-

The following diagram provides a workflow for 2-HG measurement.

Caption: Workflow for 2-HG measurement using LC-MS/MS.

Analysis of DNA Methylation by Bisulfite Sequencing

Objective: To determine the methylation status of CpG sites across the genome or in specific gene regions.

Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the identification of methylated cytosines.[10][23]

Methodology Outline:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite using a commercial kit. This step is critical and requires optimization to ensure complete conversion of unmethylated cytosines.[24]

-

PCR Amplification: Amplify the target regions of interest from the bisulfite-converted DNA using specific primers. For whole-genome analysis (WGBS), library preparation for next-generation sequencing is performed.[1]

-

Sequencing: Sequence the PCR products or the prepared library.

-

Data Analysis: Align the sequencing reads to a reference genome and analyze the C-to-T conversion rate to determine the methylation status of each CpG site.[1]

Analysis of Histone Modifications by ChIP-Seq

Objective: To identify the genome-wide localization of specific histone modifications (e.g., H3K27me3).

Principle: Chromatin immunoprecipitation (ChIP) followed by high-throughput sequencing (ChIP-Seq) allows for the mapping of protein-DNA interactions, including histone modifications, across the genome.[25]

Methodology Outline:

-

Chromatin Cross-linking and Fragmentation: Cross-link proteins to DNA using formaldehyde. Shear the chromatin into smaller fragments by sonication or enzymatic digestion.[4]

-

Immunoprecipitation: Use an antibody specific to the histone modification of interest to immunoprecipitate the chromatin fragments.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome to identify regions enriched for the specific histone modification.[26]

In Vitro Hematopoietic Differentiation Assay

Objective: To assess the ability of this compound to induce differentiation of leukemic cells.

Principle: The differentiation of hematopoietic progenitor cells into mature myeloid cells can be monitored by changes in cell morphology and the expression of lineage-specific cell surface markers.[27][28]

Methodology Outline:

-

Cell Culture: Culture an IDH1-mutant AML cell line (e.g., THP-1 cells engineered to express mutant IDH1) or primary patient-derived AML cells.[3]

-

Treatment: Treat the cells with this compound at various concentrations for a defined period (e.g., 7-14 days).

-

Assessment of Differentiation:

-

Morphological Analysis: Analyze cell morphology by cytospin and Wright-Giemsa staining to observe changes indicative of myeloid differentiation (e.g., nuclear lobulation, cytoplasmic granulation).

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and analyze by flow cytometry to quantify the percentage of differentiated cells.[29]

-

The following diagram illustrates the logical relationship in a hematopoietic differentiation assay.

Caption: Logical flow of a hematopoietic differentiation assay.

Conclusion

The oncometabolite 2-hydroxyglutarate is the central mediator of the oncogenic phenotype in IDH1-mutant cancers. Its accumulation disrupts normal epigenetic regulation, leading to a block in cellular differentiation and promoting tumorigenesis. This compound, as a targeted inhibitor of mutant IDH1, effectively reverses this pathogenic cascade by depleting 2-HG levels. This leads to the restoration of normal epigenetic patterns and the induction of cellular differentiation, providing a powerful therapeutic strategy for patients with IDH1-mutant malignancies. The continued investigation into the intricate roles of 2-HG and the mechanisms of response and resistance to this compound will be crucial for optimizing its clinical use and developing novel therapeutic combinations.

References

- 1. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a promising new contender against advanced cholangiocarcinoma - VHIO [vhio.net]

- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. A Phase Ib/II Study of this compound with Venetoclax ± Azacitidine in IDH1-Mutated Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. serviermedical.us [serviermedical.us]

- 14. AGILE: Long-term results of this compound vs placebo in IDH1-mutated newly diagnosed AML [aml-hub.com]

- 15. benchchem.com [benchchem.com]

- 16. Clinical Utility of this compound in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClarIDHy Trial IDH1 Inhibitor this compound Improves Survival in Cholangiocarcinoma - The ASCO Post [ascopost.com]

- 18. Vorasidenib and this compound in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. agilent.com [agilent.com]

- 21. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]

- 22. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 24. Bisulfite genomic sequencing to uncover variability in DNA methylation: Optimized protocol applied to human T cell differentiation genes | Inmunología [elsevier.es]

- 25. news-medical.net [news-medical.net]

- 26. HMCan: a method for detecting chromatin modifications in cancer samples using ChIP-seq data - PMC [pmc.ncbi.nlm.nih.gov]

- 27. High throughput cell-based assay of hematopoietic progenitor differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. news-medical.net [news-medical.net]

- 29. stemcell.com [stemcell.com]

Ivosidenib's Impact on Epigenetic Regulation in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, thereby inducing widespread epigenetic dysregulation and a block in cellular differentiation. Ivosidenib (AG-120) is a first-in-class, oral, potent, and selective small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme. By reducing 2-HG levels, this compound restores normal epigenetic programming, leading to the differentiation of malignant cells and demonstrating significant clinical activity in patients with mIDH1-mutated cancers. This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on epigenetic regulation, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: From Mutant IDH1 to Epigenetic Dysregulation

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-KG.[1] However, specific point mutations, most commonly at the R132 residue, alter the enzyme's active site, enabling it to convert α-KG to 2-HG.[2][3] This accumulation of 2-HG is a central event in the pathogenesis of IDH1-mutant cancers.[4]

2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, which play crucial roles in epigenetic regulation.[2] Key among these are:

-

Ten-Eleven Translocation (TET) enzymes (e.g., TET2): These enzymes are responsible for initiating DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[5] Inhibition of TET2 by 2-HG leads to DNA hypermethylation.[5][6]

-

Histone Lysine Demethylases (KDMs): These enzymes, such as those in the JmjC domain-containing family, remove methyl groups from histone lysine residues (e.g., H3K4, H3K9, H3K27). Their inhibition by 2-HG results in the accumulation of repressive histone methylation marks.[7]

This global hypermethylation phenotype disrupts normal gene expression patterns, impairs hematopoietic differentiation, and contributes to oncogenesis.[2][5]

This compound selectively binds to and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels.[2][3] This alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring, at least in part, normal DNA and histone methylation patterns and inducing differentiation of cancer cells.[2][8]

Figure 1. this compound's mechanism of action in IDH1-mutant cancer.

Quantitative Data on this compound's Efficacy

This compound has demonstrated significant potency in preclinical models and robust clinical activity in multiple trials.

Table 1: Preclinical Potency of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| Enzymatic IC₅₀ (R132H) | 10-12 nM | mIDH1-R132H homodimer | [9] |

| Cellular IC₅₀ (R132C) | 50-220 nM | HT1080 (chondrosarcoma) | [10] |

| Cellular IC₅₀ (R132H) | 40-50 nM | U87 (glioblastoma), THP-1 (AML) | [10] |

Table 2: Clinical Efficacy of this compound in a Phase 1 Study (NCT02073994) in R/R AML

| Parameter | Value | Notes | Reference |

| N | 179 | Relapsed/Refractory AML | [7] |

| Overall Response Rate (ORR) | 41.9% | (95% CI 34.6–49.5%) | [7] |

| Complete Remission (CR) | 24.7% | (95% CI 18.5–31.8) | [7] |

| CR + CR with partial hematologic recovery (CRh) | 30.4% | - | [11] |

| Median Duration of CR+CRh | 8.2 months | (95% CI, 5.6–12) | [7] |

| 2-HG Suppression (plasma) | 56.7% (median) | at doses ≥300 mg/day | [12] |

Table 3: Clinical Efficacy of this compound + Azacitidine in the AGILE Phase 3 Study (NCT03173248) in Newly Diagnosed AML

| Parameter | This compound + Azacitidine | Placebo + Azacitidine | Reference |

| N | 73 | 75 | [13] |

| Median Overall Survival (OS) | 29.3 months | 7.9 months | [13][14] |

| OS Hazard Ratio | 0.42 (95% CI, 0.27–0.65) | p < 0.0001 | [13] |

| Median Event-Free Survival (EFS) | Not Reached | 4.1 months | [15] |

| EFS Hazard Ratio | 0.33 (95% CI, 0.16-0.69) | p = 0.0011 | [16] |

| CR Rate | 47% | 15% | [13] |

| CR + CRh Rate | 52.8% | 17.6% | [16] |

| Transfusion Independence | 53.8% | 17.1% | [13][17] |

Experimental Protocols

The following sections detail the core methodologies used to evaluate the epigenetic effects of this compound.

Measurement of 2-Hydroxyglutarate (2-HG)

A rapid and sensitive enzymatic assay is commonly used to quantify D-2-HG levels in various biological samples.

Figure 2. Workflow for the enzymatic measurement of 2-HG.

Protocol: Enzymatic 2-HG Assay [18][19][20]

-

Sample Preparation:

-

Cells: Harvest and wash cells. Lyse cells in an appropriate buffer and deproteinize using a 10 kDa molecular weight cutoff spin filter or perchloric acid precipitation.

-

Tissue: Homogenize frozen tissue in a suitable lysis buffer, followed by deproteinization.

-

Plasma/Serum: Deproteinize samples as described for cell lysates.

-

-

Standard Curve Preparation: Prepare a series of D-2-HG standards (e.g., 0 to 10 nmol/well) in the assay buffer.

-

Reaction Setup:

-

In a 96-well plate, add samples and standards.

-

Prepare a reaction mix containing assay buffer (e.g., 100 mM HEPES, pH 8.0), NAD+, resazurin, D-2-hydroxyglutarate dehydrogenase (HGDH), and diaphorase.

-

Add the reaction mix to all wells.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Read the fluorescence using a microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm).

-

Data Analysis: Subtract the background reading (0 standard) from all measurements. Plot the standard curve and determine the 2-HG concentration in the samples. Normalize to protein concentration or cell number.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications

ChIP-seq is used to map the genome-wide distribution of specific histone modifications (e.g., H3K4me3, H3K27me3) to assess changes following this compound treatment.[21][22]

Figure 3. General workflow for ChIP-seq analysis of histone modifications.

Protocol: ChIP-seq for Histone Modifications [21][23][24]

-

Chromatin Preparation:

-

Crosslink 10-20 million cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

-

Lyse the cells to release nuclei, then lyse the nuclei to release chromatin.

-

Shear the chromatin to an average size of 200-600 bp using sonication.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3). An IgG control is essential.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Perform a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the formaldehyde crosslinks by incubating at 65°C overnight with high salt.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or column-based kits.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the ChIP DNA and an input control DNA sample. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification.

-

Perform high-throughput sequencing (e.g., on an Illumina platform).

-

-

Data Analysis:

-

Align sequenced reads to a reference genome.

-

Perform peak calling to identify regions of enrichment for the histone mark.

-

Compare peak profiles between this compound-treated and control samples to identify differential histone modification patterns.

-

DNA Methylation Analysis

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. This method is used to determine if this compound treatment leads to a reversal of the DNA hypermethylation phenotype.[25][26]

Protocol: Reduced Representation Bisulfite Sequencing (RRBS) [27][28]

-

DNA Extraction and Digestion:

-

Extract high-quality genomic DNA from control and this compound-treated cells.

-

Digest the DNA with a methylation-insensitive restriction enzyme that enriches for CpG-rich regions (e.g., MspI).

-

-

Library Preparation:

-

Perform end-repair and A-tailing on the digested DNA fragments.

-

Ligate methylated sequencing adapters. These adapters contain 5mC instead of cytosine to protect them from bisulfite conversion.

-

Perform size selection to enrich for fragments of a desired size range (e.g., 40-220 bp).

-

-

Bisulfite Conversion:

-

Treat the adapter-ligated DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while 5mC remains unchanged.

-

Clean up the converted DNA.

-

-

PCR Amplification:

-

Amplify the bisulfite-converted library using a high-fidelity polymerase. During PCR, the uracils are replaced with thymines.

-

-

Sequencing and Data Analysis:

-

Perform high-throughput sequencing.

-

Align reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

-

Calculate the methylation level at each CpG site as the ratio of reads supporting methylation (C) to the total number of reads covering that site (C+T).

-

Identify differentially methylated regions (DMRs) between treated and control samples.

-

Conclusion

This compound represents a paradigm of targeted therapy that directly addresses an oncogenic metabolic state with profound epigenetic consequences. By inhibiting mutant IDH1 and reducing cellular 2-HG, this compound effectively reverses the hypermethylation phenotype characteristic of these cancers, promoting cellular differentiation and leading to durable clinical responses. The methodologies outlined in this guide—enzymatic 2-HG assays, ChIP-seq, and bisulfite sequencing—are critical tools for researchers and drug developers to further investigate the epigenetic effects of IDH inhibitors and to develop next-generation therapies for these challenging malignancies.

References

- 1. This compound | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. serviermedical.us [serviermedical.us]

- 5. Leukemic IDH1 and IDH2 mutations result in a hypermethylation phenotype, disrupt TET2 function, and impair hematopoietic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss of TET2 in hematopoietic cells leads to DNA hypermethylation of active enhancers and induction of leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into novel emerging epigenetic drugs in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ashpublications.org [ashpublications.org]

- 14. ascopubs.org [ascopubs.org]

- 15. youtube.com [youtube.com]

- 16. cancernetwork.com [cancernetwork.com]

- 17. AGILE: Long-term results of this compound vs placebo in IDH1-mutated newly diagnosed AML [aml-hub.com]

- 18. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications | Springer Nature Experiments [experiments.springernature.com]

- 23. medresearch.umich.edu [medresearch.umich.edu]

- 24. diagenode.com [diagenode.com]

- 25. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. epicypher.com [epicypher.com]

- 28. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

Early-Stage Research on Ivosidenib for Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivosidenib (AG-120) is a first-in-class, oral, targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Mutations in the IDH1 gene, particularly at the R132 residue, are found in a variety of solid tumors, including gliomas, chondrosarcomas, and intrahepatic cholangiocarcinomas.[2][3] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, ultimately driving tumorigenesis.[6][7] this compound selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent anti-tumor effects.[4] This technical guide provides an in-depth overview of the early-stage research on this compound for the treatment of solid tumors, focusing on its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the potent and selective inhibition of the mutated IDH1 enzyme.[4] This inhibition blocks the production of the oncometabolite 2-HG.[4] The subsequent reduction in 2-HG levels has several downstream effects that contribute to the anti-tumor activity of this compound.

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET family enzymes).[6][8] This leads to widespread epigenetic alterations, including DNA and histone hypermethylation, which block cellular differentiation and promote oncogenesis.[3][6][7] By reducing 2-HG levels, this compound can reverse these epigenetic changes, allowing for normal cellular differentiation to resume.[4]

Recent preclinical studies have also elucidated a link between mutant IDH1 and the tumor immune microenvironment. The accumulation of 2-HG has been shown to suppress the cGAS-STING-IRF3 signaling pathway, a key component of the innate immune response to cytosolic DNA.[5][9] This suppression leads to a reduction in the production of type I interferons and other cytokines/chemokines, resulting in a "cold" or non-T-cell-inflamed tumor microenvironment with reduced CD8+ T-cell recruitment.[5][9] By inhibiting 2-HG production, this compound may restore cGAS-STING signaling, thereby promoting an anti-tumor immune response.[9] This provides a strong rationale for combining this compound with immune checkpoint inhibitors.[9][10]

Signaling Pathway Diagrams

Caption: this compound's mechanism of action in IDH1-mutant solid tumors.

Preclinical Research Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of various IDH1-R132 mutations in in vitro assays. The half-maximal inhibitory concentration (IC50) values have been determined in both biochemical and cell-based assays.

| Cell Line | Cancer Type | IDH1 Mutation | Assay Type | IC50 (nM) | Reference |

| HT-1080 | Fibrosarcoma | R132C | Cell Growth Inhibition (SRB) | 8 | [4] |

| - | - | R132H | Biochemical | 12 | [4] |

| - | - | R132C | Biochemical | 13 | [4] |

| - | - | R132G | Biochemical | 8 | [4] |

| - | - | R132L | Biochemical | 13 | [4] |

| - | - | R132S | Biochemical | 12 | [4] |

| HT1080 | Chondrosarcoma | R132C | 2-HG Reduction | 7.5 | [11] |

In Vivo Efficacy in Xenograft Models

Preclinical studies using xenograft models of human solid tumors with IDH1 mutations have demonstrated the in vivo efficacy of this compound in reducing tumor 2-HG levels and inhibiting tumor growth.

| Animal Model | Tumor Type | This compound Dose | Route | 2-HG Reduction | Tumor Growth Inhibition | Reference |

| BALB/c mice with HT1080 xenografts | Fibrosarcoma | 50 mg/kg | Gavage | 92.0% at 12h | Not specified | [4] |

| BALB/c mice with HT1080 xenografts | Fibrosarcoma | 150 mg/kg | Gavage | 95.2% at 12h | Not specified | [4] |

| mIDH1 xenograft mouse model | Not specified | Dose-dependent | Not specified | Dose- and exposure-dependent | Not specified | [6] |

Early-Stage Clinical Trial Data

Phase I Monotherapy in Advanced Solid Tumors (NCT02073994)

A Phase I, open-label, dose-escalation and expansion study evaluated the safety and efficacy of this compound monotherapy in patients with advanced solid tumors harboring an IDH1 mutation.[12][13]

| Patient Population | N | This compound Dose | Median PFS (months) | 6-month PFS rate | ORR | Stable Disease | Reference |

| Advanced Solid Tumors (overall) | 168 | ≥300 mg/day | - | 39.5% | - | - | [12] |

| Conventional Chondrosarcoma | 13 | 500 mg/day | 7.4 | 53.8% | 23.1% | - | [12] |

| Advanced Chondrosarcoma | 21 | 100 mg BID to 1200 mg QD | 5.6 | 39.5% | - | 52% | [13] |

Safety and Tolerability: this compound was generally well-tolerated. Treatment-emergent adverse events were mostly grade 1 or 2. In the chondrosarcoma cohort, one patient experienced a grade ≥ 3 treatment-related adverse event (hypophosphatemia).[13]

Pharmacodynamics: this compound led to a substantial dose-dependent reduction in plasma 2-HG levels in patients with chondrosarcoma and cholangiocarcinoma.[9][13] In patients with chondrosarcoma, plasma 2-HG levels decreased by a range of 14% to 94.2%.[13]

Phase II Combination with Nivolumab in Advanced Solid Tumors (NCT04056910)

A Phase II study assessed the safety and preliminary activity of this compound in combination with the anti-PD-1 antibody nivolumab in patients with advanced IDH1-mutant solid tumors.[5][8][9][10][14]

| Patient Population | N | Treatment Regimen | Median PFS (months) | ORR | Primary Endpoint Met | Reference |

| Advanced IDH1-mutant Solid Tumors | 15 | This compound 500 mg daily + Nivolumab 480 mg every 4 weeks | 1.94 | 6.7% (1 PR) | 20% | [5][9][14] |

Patient Demographics: The median age was 54 years, 53.3% were female, and the most common tumor type was glioma (46.7%).[5][9]

Safety: The combination was found to be safe, with the most common adverse events being leukopenia (67%), rash (67%), and diarrhea (33%).[5][8][9]

Clinical Activity: The clinical activity of the combination was modest and comparable to this compound monotherapy.[8][9]

Key Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) in Tissues

Principle: This protocol describes the extraction and quantification of 2-HG from frozen tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Tissue Pulverization: Snap-freeze tissue samples in liquid nitrogen and pulverize into a fine powder using a mortar and pestle or a specialized tissue pulverizer.

-

Metabolite Extraction:

-

Add ice-cold 80% methanol to the powdered tissue (e.g., 500 µL per 10 mg of tissue).

-

Homogenize the sample on ice.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto an LC-MS/MS system equipped with a column suitable for separating polar metabolites.

-

Use a specific multiple reaction monitoring (MRM) method for the detection and quantification of 2-HG.

-

Quantify 2-HG levels by comparing the peak area to a standard curve of known 2-HG concentrations.

-

Normalize the 2-HG concentration to the initial tissue weight.

-

In Vitro Mutant IDH1 Inhibition Assay

Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of mutant IDH1 by monitoring the consumption of the cofactor NADPH, which is observed as a decrease in absorbance at 340 nm.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT).

-

Prepare stock solutions of recombinant mutant IDH1 enzyme, α-ketoglutarate (α-KG), and NADPH.

-

Prepare serial dilutions of this compound or the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the diluted inhibitor or vehicle control (e.g., DMSO).

-

Add the mutant IDH1 enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a substrate mix containing α-KG and NADPH.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 340 nm in a microplate reader in kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance over time).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow for Validating Drug Resistance Mutations

Caption: Workflow for validating this compound resistance mutations.

Mechanisms of Resistance

Acquired resistance to this compound in patients with solid tumors is an emerging area of research. Several mechanisms have been identified, primarily involving the restoration of 2-HG production.

-

Second-Site Mutations in IDH1: The development of additional mutations in the IDH1 gene can sterically hinder the binding of this compound to the mutant enzyme, thereby restoring its ability to produce 2-HG. An example of such a mutation is S280F.[1][15][16]

-

Isoform Switching: In some cases, resistance can arise through the acquisition of a mutation in the IDH2 gene, the mitochondrial isoform of IDH. This leads to the production of 2-HG through a pathway that is not targeted by the IDH1-specific inhibitor this compound.[17]

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome resistance.

Conclusion

This compound represents a significant advancement in the targeted therapy of IDH1-mutant solid tumors. Its mechanism of action, centered on the inhibition of the oncometabolite 2-HG, has demonstrated promising preclinical and early clinical activity. This technical guide provides a comprehensive overview of the foundational research that has elucidated the role of this compound in this setting. Further research is warranted to optimize its use, both as a monotherapy and in combination with other agents, and to develop strategies to overcome mechanisms of resistance. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of solid tumors.

References

- 1. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor this compound can be overcome by alternative dimer-interface binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clinical and translational study of this compound plus nivolumab in advanced solid tumors harboring IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of this compound, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Clinical pharmacokinetics and pharmacodynamics of this compound, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical and translational study of this compound plus nivolumab in advanced solid tumors harboring IDH1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Phase I Study of the Mutant IDH1 Inhibitor this compound: Safety and Clinical Activity in Patients With Advanced Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical and translational study of this compound plus nivolumab in advanced solid tumors harboring IDH1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Overcoming drug-resistant cancer mutations with novel inhibitors | Department of Chemistry [chem.ox.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Secondary IDH1 resistance mutations and oncogenic IDH2 mutations cause acquired resistance to this compound in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Ivosidenib: A Targeted Inhibition of Mutant IDH1

An In-depth Guide to the Foundational Preclinical and Early Clinical Research of a First-in-Class Cancer Therapeutic

This technical guide delves into the seminal research that led to the discovery and development of ivosidenib (formerly AG-120), a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. The discovery of this compound marked a significant advancement in precision medicine, offering a targeted therapeutic strategy for cancers harboring specific IDH1 mutations, most notably acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational data, experimental methodologies, and the core mechanism of action that underpinned the clinical development of this transformative drug.

The Role of Mutant IDH1 in Oncogenesis

Somatic point mutations in the active site of the metabolic enzyme isocitrate dehydrogenase 1 (IDH1), most commonly at arginine 132 (R132), confer a neomorphic (new) enzymatic function.[1][4] Instead of its normal activity of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, which are critical enzymes involved in epigenetic regulation, including histone and DNA demethylation.[1] This epigenetic dysregulation leads to a block in cellular differentiation and promotes oncogenesis.[1][5]

Mechanism of Action of this compound

This compound is a small-molecule inhibitor designed to selectively target and inhibit the activity of the mutant IDH1 enzyme.[2][5] By binding to the mutant IDH1 protein, this compound blocks the production of 2-HG.[5] The subsequent reduction in intracellular 2-HG levels is hypothesized to restore the function of α-KG-dependent dioxygenases, leading to the reversal of epigenetic abnormalities and the induction of differentiation in cancer cells.[1][5] This targeted approach represents a novel therapeutic strategy focused on cellular differentiation rather than traditional cytotoxicity.[1]

Caption: Signaling pathway of mutant IDH1 and the mechanism of action of this compound.

Quantitative Data from Foundational Studies

The following tables summarize the key quantitative data from the foundational preclinical and early clinical studies of this compound.

Table 1: In Vitro Potency of this compound (AG-120)[1][6]

| Assay Type | IDH1 Mutation | IC50 (nM) |

| Enzyme | R132H | 12 |

| R132C | 13 | |

| R132G | 8 | |

| R132L | 13 | |

| R132S | 12 | |

| R132H/WT Heterodimer (1 hr) | 12 | |

| R132H/WT Heterodimer (16 hr) | 5 | |

| Wild-Type (1 hr) | 71 | |

| Wild-Type (16 hr) | 24 | |

| Cell-Based | U87 MG (R132H overexpression) | 19 |

| Neurospheres (R132H) | 3 | |

| HT1080 (R132C) | 8 | |

| COR-L105 (R132C) | 15 | |

| HCCC-9810 (R132S) | 12 |

Table 2: In Vivo and Ex Vivo Efficacy of this compound (AG-120)[1][6]

| Model System | Treatment | Endpoint | Result |

| HT1080 Xenograft Mouse Model | 50 mg/kg single oral dose | Tumor 2-HG Reduction | 92.0% inhibition at 12 hours |

| 150 mg/kg single oral dose | Tumor 2-HG Reduction | 95.2% inhibition at 12 hours | |

| Primary Human mIDH1 AML Blasts (ex vivo) | 0.5 µM AG-120 | Intracellular 2-HG Reduction | 96% reduction |

| 1 µM AG-120 | Intracellular 2-HG Reduction | 98.6% reduction | |

| 5 µM AG-120 | Intracellular 2-HG Reduction | 99.7% reduction |

Table 3: Early Phase 1 Clinical Trial Efficacy in Relapsed/Refractory AML[1][6][7]

| Endpoint | Value |

| Overall Response Rate (ORR) | 41.6% - 42% |

| Complete Response (CR) Rate | 21.6% - 22% |

| Median Duration of Complete Response | 9.3 months |

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational papers are outlined below.

Mutant IDH1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against various mutant IDH1 enzymes.

Protocol:

-

Recombinant human mutant IDH1 enzymes (e.g., R132H, R132C) were expressed and purified.

-

The enzymatic reaction was initiated by adding α-ketoglutarate and NADPH.

-

The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm.

-

This compound was serially diluted and pre-incubated with the enzyme for a specified duration (e.g., 1 or 16 hours) before initiating the reaction.[6]

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Reduction Assay

Objective: To measure the ability of this compound to reduce the production of 2-HG in cells expressing mutant IDH1.

Protocol:

-

Mutant IDH1-harboring cell lines (e.g., HT1080, U87 MG-R132H) were cultured in appropriate media.

-

Cells were treated with a range of concentrations of this compound or DMSO as a vehicle control.

-

After a defined incubation period (e.g., 48 hours), cells were harvested, and intracellular metabolites were extracted.

-

The concentration of 2-HG was quantified using liquid chromatography-mass spectrometry (LC-MS).

-

IC50 values were determined based on the dose-dependent reduction of 2-HG levels.

Caption: A representative experimental workflow for the cell-based 2-HG reduction assay.

Ex Vivo Primary AML Blast Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of primary human AML cells with IDH1 mutations.

Protocol:

-